N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-15-12-17(8-9-18(15)22)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-16-6-3-2-4-7-16/h2-4,6-9,12,19H,5,10-11,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXANSBPTFGHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step might involve the reaction of the oxazinan intermediate with a sulfonyl chloride derivative.
Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares core features with several derivatives documented in the evidence:
*Estimated based on structural similarity to .
Key Observations :
- Benzyl vs.
Physicochemical Properties
- Melting Point : Analogous sulfonamide derivatives (e.g., ) exhibit melting points of 175–178°C, suggesting moderate crystallinity for the target compound .
Biological Activity
N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has attracted attention for its potential biological activities . This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure features several key components:
- Benzyl Group : Enhances lipophilicity and may influence binding interactions.
- Fluorinated Benzenesulfonyl Moiety : Potentially increases biological activity through enhanced receptor binding.
- Oxazinan Ring : Contributes to the compound's conformational flexibility and stability.
The molecular formula is with a CAS number of 872724-65-7.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzyl Group | Enhances lipophilicity |
| Fluorinated Benzenesulfonyl | Increases receptor binding affinity |
| Oxazinan Ring | Provides conformational flexibility |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The fluorinated moiety may enhance its potency against certain cancer types by improving cellular uptake and target specificity.
The proposed mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The unique structural features of the compound allow it to modulate enzyme activities effectively, leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for use in antibacterial therapies.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(2-fluorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Contains a fluorophenyl group | Potentially different due to substitution |
| N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Incorporates a fluoro group | Varying reactivity patterns |
| 1,3-Oxazinan derivatives | General oxazinan structure | Varies widely in substituents affecting properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
